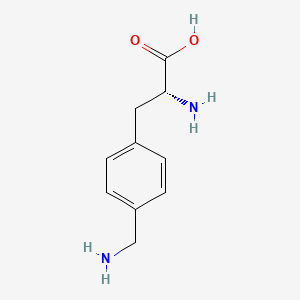

(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVNKFUEUXUWDV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426934 | |

| Record name | (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217662-97-9 | |

| Record name | (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid is an organic compound with applications in scientific research and industry due to its amino and aminomethyl groups attached to a phenyl ring. It is also known as (R)-2-amino-3-(4-aminomethylphenyl)propanoic acid. The molecular formula is C₁₀H₁₄N₂O₂ with a molecular weight of approximately 194.23 g/mol.

Scientific Research Applications

This compound is a chiral amino acid derivative that has garnered attention in medicinal chemistry and neuropharmacology.

This compound is used across various scientific disciplines:

- Chemistry It is a precursor in synthesizing complex molecules, studying reaction mechanisms, and creating new synthetic methods.

- Biology It is used to study protein interactions and enzyme activities, and it can serve as a building block for peptide synthesis.

- Medicine Due to its unique structural properties and potential therapeutic applications, this compound has uses in medicinal chemistry.

- Industry It is used in the production of polymers, coatings, and other industrial materials.

This compound is a chiral amino acid derivative with significant biological activity. The compound features a propanoic acid backbone with an amino group at the second carbon and a para-substituted phenyl group with an aminomethyl side chain. This configuration allows for diverse interactions with biological targets, suggesting potential roles in neurotransmission and metabolic pathways.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biological processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or industrial applications.

Comparison with Similar Compounds

Amino- and Aminomethyl-Substituted Analogs

Halogen-Substituted Analogs

Halogenation increases molecular weight and lipophilicity, affecting membrane permeability and metabolic stability.

The fluoroethyl analog demonstrates the role of fluorine in improving blood-brain barrier penetration.

Heterocyclic Hybrids

Incorporation of heterocycles (e.g., triazine, thiazole) enhances bioactivity, particularly antimicrobial effects.

Discussion : Triazine and thiazole moieties introduce π-π stacking and hydrogen-bonding capabilities, critical for target engagement in antimicrobial activity .

Alkyl and Functionalized Analogs

Alkyl groups modulate hydrophobicity, while hydroxymethyl and carboxymethyl groups enhance water solubility.

Discussion : The hydroxymethyl derivative offers improved aqueous solubility, whereas tert-butyl groups enhance lipophilicity for membrane penetration.

Stereoisomeric Comparisons

Stereochemistry significantly impacts biological activity and receptor binding.

Discussion : The R-configuration in the target compound may favor interactions with chiral binding pockets, as seen in LAT1-targeting analogs .

Biological Activity

(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid, also known as (R)-2-amino-3-(4-aminomethylphenyl)propanoic acid, is a chiral amino acid derivative with significant biological activity. Its molecular formula is C₁₀H₁₄N₂O₂, and it has garnered attention in various fields such as medicinal chemistry and neuropharmacology due to its unique structural properties and potential therapeutic applications.

Structural Characteristics

The compound features a propanoic acid backbone with an amino group at the second carbon and a para-substituted phenyl group with an aminomethyl side chain. This configuration allows for diverse interactions with biological targets, suggesting potential roles in neurotransmission and metabolic pathways.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenylalanine | Aromatic side chain | Precursor for neurotransmitters |

| 3-Aminophenylalanine | Amino group on the aromatic ring | Potential neuroactive properties |

| 4-Aminobutyric Acid | Shorter carbon chain, no aromatic ring | GABA analog; inhibitory neurotransmitter |

| 5-Hydroxytryptophan | Indole structure; serotonin precursor | Mood regulation; antidepressant effects |

The unique chiral configuration of this compound may confer distinct biological activities not observed in other compounds.

Neuroprotective Effects

Studies have indicated that compounds structurally related to this compound can exhibit neuroprotective effects. These effects may stem from their ability to influence neurotransmitter systems, particularly those involved in synaptic transmission. Research suggests that this compound could serve as a modulator of receptor activity, potentially impacting conditions such as neurodegeneration.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes, leading to disruptions that can inhibit growth. Preliminary studies indicate its effectiveness against various pathogens, suggesting potential applications in treating infections caused by resistant strains.

Anti-Cancer Activity

The compound has shown promise in anti-cancer research. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, such as HepG2 liver cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neuroprotective | Modulates neurotransmitter systems |

| Antimicrobial | Effective against various bacterial strains |

| Anti-Cancer | Inhibits proliferation of cancer cell lines |

Neuropharmacological Applications

A study conducted on the effects of this compound on neurodegenerative models revealed significant improvements in cognitive function and reduced markers of oxidative stress. The results indicate its potential as a therapeutic agent for conditions like Alzheimer's disease.

Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound demonstrated superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism behind its antimicrobial action.

Anti-Cancer Research Findings

In vitro assays using HepG2 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant cytotoxicity. Further analysis suggested that the compound induces apoptosis through mitochondrial pathways.

Chemical Reactions Analysis

Protection/Deprotection Reactions

The compound’s primary amine groups undergo protection/deprotection strategies to enable selective functionalization. Key methods include:

-

Acetylation : The α-amino group is protected using acetic anhydride in tetrahydrofuran (THF) at 5–20°C, forming an acetylated derivative .

-

Deprotection : Acetyl groups are removed via hydrochloric acid (HCl) hydrolysis under aqueous conditions .

Reductive Alkylation

The para-aminomethyl group participates in reductive alkylation to introduce methyl or ethyl substituents:

-

Conditions : Hydrogenation under 100–200 kPa H₂ pressure with Raney nickel catalyst in methanol at 20–40°C .

-

Reagents : Formaldehyde (for methyl) or ethanal (for ethyl) with benzaldehyde as a co-reagent .

Hydrogenation for Deprotection

The benzyl-protected carboxylic acid group is deprotected via catalytic hydrogenation:

Nitration and Reduction

While nitration is primarily part of its synthesis, the compound’s phenyl ring can undergo further nitration under controlled conditions:

Stability Under Acidic/Basic Conditions

The compound’s stability is influenced by pH:

-

Acidic Hydrolysis : The acetyl-protected amine undergoes deprotection in HCl at elevated temperatures (40–50°C) .

-

Base Sensitivity : Limited data available, but esterification of the carboxylic acid group is feasible under basic conditions (e.g., methanol/H₂SO₄) .

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Ranking (High → Low) | Preferred Reactions |

|---|---|---|

| α-Amino (-NH₂) | 1 | Acylation, Schiff base formation |

| Para-Aminomethyl (-CH₂NH₂) | 2 | Reductive alkylation, oxidation |

| Carboxylic Acid (-COOH) | 3 | Esterification, amidation |

Preparation Methods

Nitration and Reduction of Protected Phenylalanine Derivatives

One established approach involves starting from (L)- or (D)-phenylalanine derivatives with the amino function protected. The key steps include:

Nitration : The phenylalanine derivative is nitrated at the para position of the phenyl ring using nitric acid in sulfuric acid medium at low temperatures (-10 to -20°C). This produces 4-nitrophenylalanine derivatives with the amino group protected by a suitable protecting group (R), which can be removed later without affecting the molecule.

Protection of Functional Groups : The amino group is protected using standard protecting groups as described in Greene's "Protective Groups in Organic Synthesis" to prevent side reactions during nitration and reduction steps. The carboxylic acid function is also protected, often via esterification, to facilitate selective transformations.

Reduction of Nitro Group : The nitro group on the 4-nitrophenylalanine derivative is reduced to an amino group under mild reductive conditions, such as treatment with zinc and ammonium chloride in a methanol/water mixture. This step is performed with the amino and acid functions protected to avoid unwanted reactions.

Formylation and Further Reduction : The newly formed amino group is converted into a formylamino group by reaction with formic acid. Subsequently, this formylamino group is reduced to the corresponding methylamino group using borane complexes, such as borane/methyl sulfide in tetrahydrofuran, at temperatures below 25°C.

Deprotection : Finally, the protecting groups on the amino and carboxyl functions are removed under conditions that preserve the stereochemistry and integrity of the molecule, yielding the desired (R)-2-amino-3-(4-(aminomethyl)phenyl)propanoic acid.

Summary Table of Key Steps in Nitration-Reduction Method

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Nitration | HNO3 in H2SO4, -10 to -20°C | Introduce nitro group at para position |

| Amino group protection | Standard protecting groups (e.g., Boc) | Prevent side reactions |

| Carboxyl protection | Esterification | Facilitate selective transformations |

| Nitro group reduction | Zn/NH4Cl in MeOH/H2O | Convert nitro to amino group |

| Formylation | Formic acid | Convert amino to formylamino |

| Reduction of formylamino | Borane/methyl sulfide in THF, <25°C | Convert formylamino to methylamino |

| Deprotection | Standard deprotection methods | Obtain free amino acid |

Asymmetric Transformation via N-Protected Intermediates

Another sophisticated method uses asymmetric transformation of racemic N-protected derivatives of 3-amino-2-phenylpropanoic acid, closely related to the target compound. This method includes:

Preparation of Racemic N-Phthalyl Derivative : Starting from phenyl acetic benzyl ester and N-bromomethylphthalimide, the racemic N-phthalyl 3-amino-2-phenylpropanoic acid is synthesized with the amine function fully protected to prevent side reactions during subsequent steps.

Formation of Prochiral Ketene Intermediate : The racemic N-phthalyl derivative is converted to its acid chloride form using oxalyl chloride. This intermediate is then used to generate a prochiral ketene, which is key for the asymmetric transformation.

Asymmetric Transformation with (R)-Pantolactone : The prochiral ketene reacts with (R)-pantolactone in the presence of 4-dimethylaminopyridine and dicyclohexylcarbodiimide to form an N-phthalyl pantolactonyl ester with high diastereomeric excess (94%), favoring the (S)-enantiomer.

Hydrolysis to Free Amino Acid : Acidic hydrolysis of the ester yields the optically pure (S)-3-amino-2-phenylpropanoic acid without racemization, confirmed by NMR and optical rotation measurements.

Though this method specifically prepares the (S)-enantiomer, the approach can be adapted for (R)-enantiomers by selecting appropriate chiral auxiliaries or catalysts.

Microbial Resolution and Biocatalytic Methods

Biocatalytic methods using microorganisms have been reported for producing optically active amino acid derivatives:

Microbial Enzymatic Resolution : Certain microorganisms (Staphylococcus, Micrococcus, Rhodococcus, Neisseria) can selectively act on racemic mixtures of 2-amino-1-phenylethanol derivatives to yield optically active (R)- or (S)-forms. This enzymatic approach offers high optical purity and can be scaled for industrial applications.

Asymmetric Reduction Using Microorganisms : Microorganisms capable of asymmetric reduction of aminoketone precursors can be used to produce (R)-2-amino-1-phenylethanol derivatives efficiently. This method avoids complicated chemical resolution steps and improves yield and selectivity.

While this method is described for 2-amino-1-phenylethanol derivatives, similar microbial strategies may be applicable to the preparation of this compound with appropriate substrate modifications.

Summary and Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chemical Nitration-Reduction | Stepwise nitration, protection, reduction, formylation, and reduction | High control over stereochemistry; well-established | Multi-step; requires careful protection/deprotection |

| Asymmetric Transformation via N-Protected Intermediates | Use of chiral auxiliaries (e.g., pantolactone) for stereoselectivity | High diastereomeric excess; scalable | Requires chiral reagents; complex intermediates |

| Microbial Resolution/Biocatalysis | Use of selective microorganisms for enantiomeric enrichment | Eco-friendly; high optical purity; fewer chemical steps | Substrate specificity; longer reaction times |

Research Findings and Notes

The nitration-reduction method allows preparation of (R)- or (S)-enantiomers by starting from the corresponding (L)- or (D)-phenylalanine, with careful control of reaction conditions such as temperature and protecting groups to avoid racemization and side reactions.

Asymmetric transformation via chiral auxiliaries like (R)-pantolactone achieves high diastereomeric excess and optical purity, confirmed by spectroscopic methods and optical rotation, demonstrating the method's efficiency and stereoselectivity.

Microbial methods provide an alternative to chemical synthesis, offering advantages in selectivity and environmental impact, though they may require screening for suitable strains and optimization for industrial scale.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for (R)-2-amino-3-(4-(aminomethyl)phenyl)propanoic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation, reduction, and hydrolysis. For example, analogous thiazole-containing amino acids (e.g., (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid) are synthesized via condensation of aldehyde intermediates with protected amino esters, followed by NaBH4 reduction and acid hydrolysis . Key intermediates are characterized using NMR, IR, and mass spectrometry to confirm regiochemistry and stereochemistry .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC or capillary electrophoresis is recommended for enantiomeric purity assessment. X-ray crystallography (using tools like PHENIX ) or advanced NMR techniques (e.g., NOESY) can resolve stereochemical ambiguities. For example, similar compounds were validated via single-crystal X-ray diffraction to confirm (S)-configuration .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial potential)?

- Methodological Answer : Antimycobacterial activity against Mycobacterium tuberculosis H37Ra and BCG strains can be tested using microplate Alamar Blue assays. Cytotoxicity is assessed via MTT assays on human cell lines (e.g., HUVECs, HeLa) at concentrations up to 100 µg/mL to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Introduce substituents at the aminomethylphenyl group (e.g., halogens, methyl, or aryl groups) to modulate lipophilicity and target binding. For instance, 4-chlorophenyl derivatives showed enhanced antimycobacterial activity (MIC = 3 µg/mL) due to improved membrane penetration and target affinity . Computational docking (e.g., AutoDock Vina) can predict interactions with mycobacterial enzymes like InhA .

Q. How should researchers address contradictions in biological data between similar analogs?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. Validate results using orthogonal assays (e.g., time-kill kinetics vs. MIC). For example, conflicting cytotoxicity data for thiazole derivatives were resolved by testing in multiple cell lines and normalizing to positive controls (e.g., paclitaxel) .

Q. What computational tools are effective for studying this compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics simulations (GROMACS) and quantum mechanical calculations (Gaussian) can model binding to targets like LAT1 transporters . Metainference simulations (e.g., for LAT1 inhibitors) integrate experimental data to refine binding poses and predict inhibitory constants .

Q. How can formulation challenges (e.g., poor solubility) be mitigated for in vivo studies?

- Methodological Answer : Use prodrug strategies (e.g., esterification of the carboxylic acid) or nanoformulation (e.g., dendrimer-based carriers). Analogous compounds, such as 3-(4-(prop-2-ynyloxy)phenyl)propanoic acid, were conjugated to PEGylated dendrimers to enhance bioavailability .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.